molecular formula C6H11ClN2O2 B3241453 6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride CAS No. 146422-37-9

6-Amino-2,3,4,5-tetrahydropyridine-3-carboxylic acid hydrochloride

Cat. No. B3241453
M. Wt: 178.62
InChI Key: MHRUXOOXIYLGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05403845

Procedure details

2-Amino-5-methoxycarbonylpyridine (0.912 g, 6.6 mmol) was dissolved in 90% ethanol (137 ml) and conc. HCl (3.5 ml, 40 mmol) was added. The solution was hydrogenated over PtO2 (200 mg) in a Parr shaker apparatus at room temperature and 29 psig for 2 hours. Filtration and evaporation gave 1.05 g (89%) crude white crystals identified as the product by 400 MHz nmr and ir 3350, 3011, 1714 cm-1.
Quantity
0.912 g
Type
reactant
Reaction Step One
Quantity
137 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([O:10]C)=[O:9])=[CH:4][N:3]=1.[ClH:12]>C(O)C.O=[Pt]=O>[ClH:12].[NH2:1][C:2]1[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][N:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.912 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C(=O)OC
Name
Quantity
137 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
200 mg
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NC1=NCC(CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.